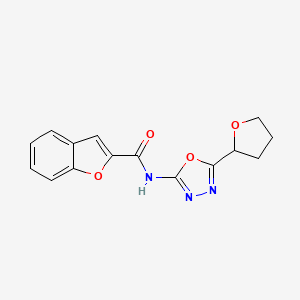
N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a tetrahydrofuran ring, an oxadiazole ring, and a benzofuran ring .
Molecular Structure Analysis
The molecule contains a furan ring, which is a five-membered heterocyclic ring with 4 carbon atoms and 1 oxygen atom . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.Scientific Research Applications
Pharmaceutical Drug Development
The furan ring present in the compound contributes to its significance in medicinal chemistry. Furan derivatives are known for their therapeutic properties and are incorporated into drugs to optimize solubility and bioavailability . This compound could be explored for its potential as a lead molecule in the development of new drugs with improved pharmacokinetic characteristics.
Biological Activity Modulation
Due to the presence of the oxadiazole and benzofuran rings, this compound may interact with various biological receptors. It could be studied for its activity as a modulator of receptors such as MAO inhibitors, kappa opioid receptor agonists, and GABA receptor agonists, which are associated with treating disorders and diseases .
Chemotherapeutic Agent Synthesis
The compound’s structure allows for the possibility of synthesizing novel chemotherapeutic agents. Its furan nucleus, in particular, can be a key component in creating new treatments for cancer, given the anti-neoplastic activities associated with furan derivatives .
Antimicrobial and Antifungal Applications
Furan derivatives have shown anti-bacterial and anti-fungal properties. Research into this compound could extend to its use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi .
Neurological Disorder Treatment
The compound’s ability to act on various neurological targets makes it a candidate for the treatment of neurological disorders. It could be investigated for its efficacy as a sigma receptor agonist or a muscarinic receptor agonist, which have roles in managing conditions like schizophrenia and Alzheimer’s disease .
Anti-inflammatory and Analgesic Research
The structural features of the compound suggest potential anti-inflammatory and analgesic activities. It could be part of studies aimed at discovering new COX-2 inhibitors, which are important in the management of pain and inflammation .
Cardiovascular Drug Research
Given the medicinal significance of furan derivatives in cardiovascular diseases, this compound could be explored for its potential as a beta-blocker or calcium channel blocker. These properties are crucial in the treatment of hypertension and other heart-related conditions .
Optimization of Lead Molecules
The compound’s non-polar aromatic nature, combined with the potential for hydrogen bonding, makes it a valuable candidate for optimizing lead molecules in drug discovery. It could be used to enhance the lead molecules’ interaction with biological targets, thereby increasing their therapeutic efficacy .
Mechanism of Action
Target of action
They have been described as effective against various bacterial pathogens .
Mode of action
Some compounds with similar structures have been described as inhibitors of trans-translation (a ribosome rescue pathway) and inhibitors of lipoteichoic acid (lta) biosynthesis .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it affects. Compounds with similar structures have been found to affect bacterial cell division .
Pharmacokinetics
The presence of the ether oxygen in the furan ring can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of action
Compounds with similar structures have been found to have antimicrobial effects .
Action environment
The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids .
properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-13(12-8-9-4-1-2-5-10(9)21-12)16-15-18-17-14(22-15)11-6-3-7-20-11/h1-2,4-5,8,11H,3,6-7H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUSELIUEYMLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(dimethylamino)methylene]-1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone](/img/structure/B2593338.png)
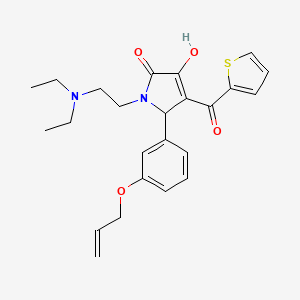
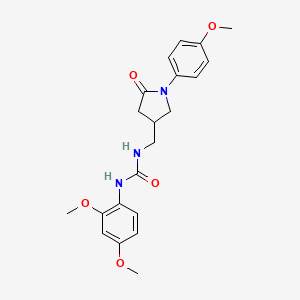

![4-benzyl-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2593346.png)
![6,6-Difluorospiro[2.5]octane-2-carbaldehyde](/img/structure/B2593347.png)
![4-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-4-benzylmorpholin-4-ium chloride](/img/structure/B2593348.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593350.png)
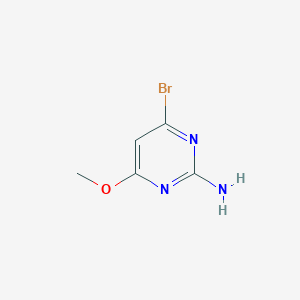
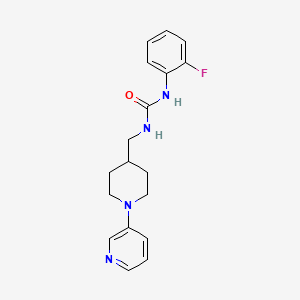
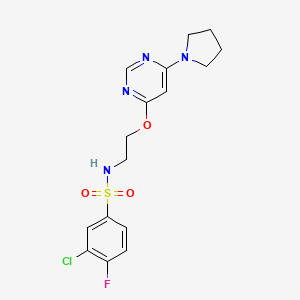
![(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2593358.png)
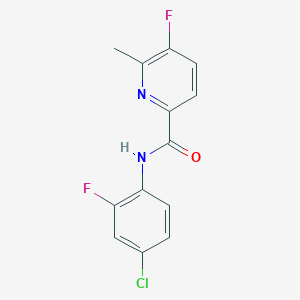
![2-chloro-N-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2593361.png)